molecular formula C10H14FN3 B1371488 4-(4-Fluorophenyl)piperazin-1-amine

4-(4-Fluorophenyl)piperazin-1-amine

Cat. No.: B1371488
M. Wt: 195.24 g/mol
InChI Key: QUKVYGCKGMDCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)piperazin-1-amine is a piperazine derivative featuring a fluorinated phenyl group at the para position of the piperazine ring. Piperazine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, receptors, and transporters. The fluorine atom in the 4-fluorophenyl substituent enhances electronic effects (e.g., electron-withdrawing nature) and may improve metabolic stability, making this compound a valuable scaffold for drug discovery .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

4-(4-fluorophenyl)piperazin-1-amine

InChI

InChI=1S/C10H14FN3/c11-9-1-3-10(4-2-9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2

InChI Key

QUKVYGCKGMDCDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Position and Electronic Properties
  • 4-Fluorophenyl vs. This modification is critical in siderophore antibiotic conjugates, where pyridyl groups enhance metal chelation .
  • 4-Fluorophenyl vs. 2-Methoxyphenyl ():
    The methoxy group in (4-chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This difference impacts π-π stacking and dipole interactions in receptor binding .
Halogen Substitutions
  • Fluorine vs. Chlorine (): Chlorophenyl substituents (e.g., in N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines) exhibit stronger electron-withdrawing effects but increase steric bulk compared to fluorine. Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets .

Modifications on the Piperazine Ring

N-Substituents
  • Methyl vs.
  • Bulkier Groups ():
    Olaparib’s piperazine ring is substituted with a cyclopropylcarbonyl group, introducing steric hindrance and conformational rigidity. This contrasts with the simpler fluorophenyl group, highlighting trade-offs between target affinity and synthetic complexity .

Physicochemical and Structural Properties

Solubility and Lipophilicity

  • Fluorophenyl vs. Pyridylmethyl (Table 1):

    Compound logP Water Solubility (mg/mL)
    4-(4-Fluorophenyl)piperazin-1-amine 2.1 0.5
    4-(3-Pyridylmethyl)piperazin-1-amine 1.8 1.2

    The pyridylmethyl group improves water solubility due to its basic nitrogen, while fluorophenyl enhances membrane permeability .

Crystallographic Insights ()

Fluorophenyl-substituted piperazines often form stable crystals via C–F···H–N hydrogen bonds, which are less common in non-fluorinated analogs. This property is critical for optimizing solid-state stability in drug formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.